1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine
描述
Dihydrostreptomycin is a semisynthetic aminoglycoside antibiotic derived from streptomycin via the reduction of the aldehyde group on the streptose moiety to a hydroxymethyl group (Fig. 1) . Structurally, it comprises streptidine, dihydrostreptose, and N-methyl-L-glucosamine linked by glycosidic bonds . Developed in 1946, it exhibits similar antibacterial potency to streptomycin but with improved chemical stability due to the reduced aldehyde group . However, dihydrostreptomycin is associated with severe ototoxicity, particularly irreversible hearing loss, which led to its withdrawal from clinical use in many regions despite its efficacy against tuberculosis and Gram-negative bacteria .
属性
CAS 编号 |
128-46-1 |
|---|---|
分子式 |
C21H41N7O12 |
分子量 |
583.6 g/mol |
IUPAC 名称 |
1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 |
InChI 键 |
ASXBYYWOLISCLQ-HZYVHMACSA-N |
手性 SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O |
规范 SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O |
外观 |
Solid powder |
其他CAS编号 |
128-46-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Citrocil Dihydrostreptomycin Dihydrostreptomycin Sulfate Sulfate, Dihydrostreptomycin |
产品来源 |
United States |
准备方法
合成路线和反应条件: 二氢链霉素是通过链霉素的氢化合成的。该过程包括将链霉素中的醛基还原为醇基,从而形成二氢链霉素。 该反应通常需要在氢气和升高的压力和温度下使用钯碳 (Pd/C) 等氢化催化剂 .
工业生产方法: 二氢链霉素的工业生产涉及放线菌链霉菌的培养,然后对所得的链霉素进行化学还原。 发酵过程经过精心控制以优化链霉素的产量,然后进行氢化以生产二氢链霉素 .
反应类型:
氧化: 二氢链霉素可以发生氧化反应,但由于该化合物稳定,这些反应并不常见。
还原: 主要还原反应涉及将链霉素转化为二氢链霉素。
取代: 二氢链霉素可以参与取代反应,特别是涉及其氨基。
常用试剂和条件:
氢化: 使用氢气和钯碳催化剂。
酸水解: 可用于将二氢链霉素分解成其组成成分。
主要产物:
链霉胺和链霉生物胺: 酸水解的产物。
麦芽酚: 碱性水解产物.
科学研究应用
Microbiology Applications
1. Protein Synthesis Studies
Dihydrostreptomycin has been extensively used in studies examining protein synthesis in bacteria. Research indicates that it stimulates the incorporation of amino acids into proteins in antibiotic-deprived cultures of Escherichia coli, demonstrating its role in enhancing protein synthesis under specific conditions . This property makes it valuable for understanding the mechanisms of antibiotic action and resistance.
2. Selective Media Supplement
The compound serves as a selective agent in various isolation media. For instance, it is utilized in STAA Agar as a supplement to isolate specific bacterial strains . This application is critical for microbiological research where selective growth conditions are necessary.
3. Immunology Studies
Dihydrostreptomycin has been shown to enhance phagocytosis and intracellular killing of pathogens by macrophages, indicating its potential role in immunological studies . This application is particularly relevant for research on host-pathogen interactions and immune response mechanisms.
Veterinary Applications
1. Treatment of Infections
In veterinary medicine, dihydrostreptomycin is commonly employed to treat bacterial infections in livestock and companion animals. It is effective against a variety of Gram-positive and Gram-negative organisms, as well as Mycobacterium species . The use of this antibiotic helps manage infections that could otherwise lead to significant morbidity or mortality in animals.
2. Pharmacokinetics Studies
Pharmacokinetic studies have demonstrated that dihydrostreptomycin is rapidly absorbed when administered intramuscularly to animals such as cattle and poultry. For example, peak plasma concentrations are typically reached within one to two hours post-injection, with elimination half-lives ranging from one to five hours depending on the species . Understanding these pharmacokinetics is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.
3. Toxicity Assessments
Research has also focused on the toxicity of dihydrostreptomycin in various animal models. Studies have established LD50 values for different species, providing essential safety data for its use in veterinary practice . Monitoring adverse effects is vital for ensuring the welfare of treated animals.
Case Studies
作用机制
二氢链霉素通过与细菌 30S 核糖体亚基中的 S12 蛋白结合来发挥作用。这种结合干扰了信使 RNA 和细菌核糖体之间的起始复合物,导致合成有缺陷的非功能性蛋白质。结果导致细菌细胞死亡。 此外,二氢链霉素可以通过细菌细胞中大电导机械敏感通道 (MscL) 穿过,进一步增强其效力 .
类似化合物:
链霉素: 二氢链霉素衍生自的母体化合物。
新霉素: 另一种具有类似作用机制的氨基糖苷类抗生素。
庆大霉素: 一种广泛使用的氨基糖苷类抗生素,具有更广谱的活性。
独特性: 二氢链霉素在其对 S12 蛋白的特异性结合及其通过 MscL 通道的能力方面是独一无二的,这增强了其抗菌效力。 与链霉素不同,二氢链霉素具有还原的醛基,使其在某些条件下更稳定 .
相似化合物的比较
Structural and Functional Comparison
Streptomycin
- Structural Difference : Streptomycin retains the aldehyde group on the streptose moiety, whereas dihydrostreptomycin has a hydroxymethyl group at this position .
- Stability : Streptomycin is less stable due to the reactive aldehyde group, which can form Schiff bases with proteins, contributing to faster degradation .
- Toxicity : Streptomycin causes higher rates of vestibular toxicity (e.g., dizziness, balance issues) but lower rates of auditory toxicity compared to dihydrostreptomycin .
Bluensomycin
- Structural Difference: Bluensomycin replaces streptidine with bluensidine, a monoguanidinated inositol derivative, but retains the dihydrostreptobiosamine disaccharide (Fig. 1) .
- Activity : Bluensomycin shows reduced antibacterial potency compared to dihydrostreptomycin, likely due to altered interactions with ribosomal targets .
Table 1: Structural and Functional Comparison
| Compound | Key Structural Feature | Stability | Primary Toxicity |
|---|---|---|---|
| Dihydrostreptomycin | Hydroxymethyl group on dihydrostreptose | High | Hearing loss (50% incidence) |
| Streptomycin | Aldehyde group on streptose | Moderate | Vestibular damage (30–40%) |
| Bluensomycin | Bluensidine instead of streptidine | Moderate | Not well-documented |
Mechanisms of Action and Resistance
- Ribosomal Binding : Both dihydrostreptomycin and streptomycin bind to the 30S ribosomal subunit, disrupting protein synthesis .
- MscL Channel Interaction: Dihydrostreptomycin uniquely interacts with the bacterial mechanosensitive channel MscL, increasing its activity to facilitate cellular entry. Streptomycin lacks this mechanism .
- Enzymatic Modification: Dihydrostreptomycin is phosphorylated at the 6-position of the dihydrostreptobiosamine moiety by Streptomyces enzymes, forming dihydrostreptomycin 6-phosphate.
Table 2: Metabolic and Resistance Profiles
| Compound | Phosphorylation by Streptomyces | Adenylylation by AadA | MscL-Dependent Uptake |
|---|---|---|---|
| Dihydrostreptomycin | Yes (6-position) | Yes | Yes |
| Streptomycin | No | No | No |
| Bluensomycin | Not studied | Not studied | Not studied |
Toxicity and Clinical Outcomes
- Dihydrostreptomycin : In tuberculous meningitis treatment, 50% of survivors developed hearing loss compared to 7.7% with streptomycin . Vestibular toxicity is less common than with streptomycin .
- Streptomycin : Higher rates of transient vestibular damage but lower auditory toxicity .
Table 3: Clinical Toxicity Comparison
| Compound | Hearing Loss Incidence | Vestibular Toxicity Incidence |
|---|---|---|
| Dihydrostreptomycin | 50% | 10–15% |
| Streptomycin | 7.7% | 30–40% |
| Bluensomycin | Unknown | Unknown |
Stability and Pharmacokinetics
生物活性
Dihydrostreptomycin (DHS) is an aminoglycoside antibiotic derived from streptomycin, primarily used in the treatment of bacterial infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and effects on various biological systems. This article explores the biological activity of dihydrostreptomycin, supported by data tables, case studies, and detailed research findings.
Dihydrostreptomycin exerts its antibacterial effect primarily by binding to the bacterial ribosome, specifically the 30S subunit, which leads to the inhibition of protein synthesis. This interaction results in misreading of mRNA and production of defective proteins, ultimately causing bacterial cell death. Recent studies have highlighted additional pathways through which DHS enters bacterial cells, particularly through mechanosensitive channels like MscL (Mechanosensitive Channel of Large Conductance) .
Key Findings:
- Binding to Ribosomes : DHS binds to the ribosomal RNA (rRNA) and alters its conformation, disrupting the translation process .
- Entry Mechanism : The MscL channel facilitates the entry of DHS into bacterial cells, where it modifies the channel's conformation to allow the passage of ions and small molecules .
Pharmacokinetics
The pharmacokinetic profile of dihydrostreptomycin reveals its rapid absorption and distribution in various tissues. Studies indicate that DHS can rapidly enter cells through specific channels, with significant implications for its therapeutic efficacy and potential ototoxicity.
Table 1: Pharmacokinetic Parameters of Dihydrostreptomycin
| Parameter | Value |
|---|---|
| Half-life | 2-3 hours |
| Peak plasma concentration | 15-20 µg/mL |
| Volume of distribution | 0.3 L/kg |
| Clearance rate | 0.5 L/h/kg |
Ototoxicity
One of the most concerning side effects associated with dihydrostreptomycin is its ototoxicity, particularly in auditory and vestibular hair cells. Studies have shown that DHS can block mechano-electrical transducer channels in hair cells, leading to irreversible damage at therapeutic concentrations .
Case Study: Ototoxicity in Mouse Models
A study examining the effects of DHS on mouse outer hair cells demonstrated that extracellular DHS blocks mechano-electrical transducer channels at negative membrane potentials. The study quantified the entry rate of DHS into these cells at approximately 9000 molecules per second under therapeutic conditions .
Clinical Applications
Dihydrostreptomycin is used clinically for treating various infections in both humans and animals. It has been particularly effective against:
- Leptospirosis : Effective in treating this zoonotic disease in livestock .
- Respiratory Infections : Used in veterinary medicine for respiratory diseases in cattle and swine .
Table 2: Clinical Uses of Dihydrostreptomycin
| Condition | Application |
|---|---|
| Leptospirosis | Treatment in cattle |
| Respiratory Infections | Veterinary applications |
| Bacterial Infections | Broad-spectrum antibiotic |
Resistance Mechanisms
Bacterial resistance to dihydrostreptomycin has been documented, primarily through enzymatic modification or changes in ribosomal binding sites. Understanding these mechanisms is crucial for developing new strategies to combat resistant strains.
常见问题
Basic Research Questions
What experimental approaches are used to study dihydrostreptomycin’s dual mechanism of action (ribosomal binding and MscL channel interaction)?
Dihydrostreptomycin’s primary mechanism involves ribosomal binding to disrupt protein synthesis, but its entry into bacterial cells is facilitated by interaction with the mechanosensitive channel MscL. Methodologies include:
- Genetic screening : Knockout models to assess MscL’s role in antibiotic uptake .
- Molecular dynamics (MD) simulations : To visualize dihydrostreptomycin binding to MscL and conformational changes .
- Biochemical assays : Fluorescence-based binding studies and mutational analysis of MscL residues to identify critical interaction sites .
Table 1 : Key findings on MscL-dihydrostreptomycin interaction
How can dihydrostreptomycin residues be accurately quantified in complex matrices like milk or honey?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
- Sample preparation : Minimal processing (e.g., protein precipitation) to avoid degradation .
- Ion-pairing reagents : Improve separation of dihydrostreptomycin from interferents (e.g., in honey) .
- Validation parameters : Recovery rates ≥90%, limits of detection (LOD) ≤10 µg/kg to meet EU regulations .
Table 2 : LC-MS/MS parameters for dihydrostreptomycin detection
| Matrix | LOD (µg/kg) | Recovery (%) | Key Chromatographic Conditions | Reference |
|---|---|---|---|---|
| Milk | 1.0 | 92–98 | SCIEX Triple Quad™ 3500, C18 column | |
| Honey | 10.0 | 85–93 | Ion-pairing with heptafluorobutyric acid |
What in vivo models are used to assess dihydrostreptomycin-induced ototoxicity?
Murine models are common for studying cochlear damage:
- Dosing protocols : Subcutaneous injection at 5–20 mg/kg to induce auditory hair cell loss .
- Functional assays : Auditory brainstem response (ABR) testing to measure threshold shifts .
- Histopathological analysis : Immunostaining of spiral ligament cells to track proliferative recovery post-injury .
Advanced Research Questions
How do sound pressure levels (SPLs) influence dihydrostreptomycin’s phase-altering effects on mechanoelectrical transduction (MET) channels?
Dihydrostreptomycin alters MET channel kinetics in a SPL-dependent manner:
- Phase lead analysis : At high SPLs (≥71 dB), control samples show faster responses, but dihydrostreptomycin reverses this trend at lower SPLs (≤61 dB) .
- Linear mixed models (LMM) : Used to statistically disentangle SPL-antibiotic interactions. Notably, the main effect of dihydrostreptomycin was non-significant (p=0.19), emphasizing context-dependent outcomes .
Table 3 : Phase lead differences across SPLs (140 Hz stimulus)
| SPL (dB) | Phase Lead (Control) | Phase Lead (Dihydrostreptomycin) |
|---|---|---|
| 77 | +0.85 | -0.32 |
| 41 | -0.12 | +0.67 |
| Data derived from LMM-adjusted values |
What structural evidence supports dihydrostreptomycin’s binding to MscL versus ribosomal targets?
- MscL binding site : MD simulations identify a hydrophobic pocket near the channel’s periplasmic loop; mutagenesis of residues (e.g., G113A) abolishes dihydrostreptomycin uptake .
- Ribosomal binding : Cryo-EM studies show dihydrostreptomycin binds the 16S rRNA decoding center, inducing misreading. Competition assays with gentamicin confirm target specificity .
How do chemical modifications (e.g., dideguanylation) affect dihydrostreptomycin’s inhibitory potency?
- Derivative screening : Comparative assays with streptomycin derivatives reveal that reducing the aldehyde group (dihydrostreptomycin) retains ~90% activity, but replacing guanidine with primary amines reduces binding affinity by 40% .
- Lipid layer interactions : Surface plasmon resonance (SPR) shows dihydrostreptomycin’s charge modifications minimally alter membrane penetration, unlike gentamicin .
Methodological Considerations
- Avoid over-reliance on single models : For example, MscL’s role in dihydrostreptomycin uptake is species-specific; validate findings in E. coli and B. subtilis .
- Statistical rigor : Use LMM or ANOVA to account for variables like SPL in auditory studies .
- Ethical compliance : Adhere to NOAEL thresholds (e.g., 5 mg/kg in rats) for in vivo toxicity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
